

Spectroscopic data (NMR, IR, Mass Spec) of 5-Methylpyrimidin-2-amine

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Compound of Interest

Compound Name: 5-Methylpyrimidin-2-amine

Cat. No.: B1316505

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An In-depth Technical Guide to the Spectroscopic Data of **5-Methylpyrimidin-2-amine**

Introduction: Elucidating the Structure of a Key Heterocycle

5-Methylpyrimidin-2-amine is a substituted pyrimidine with significant potential in medicinal chemistry and materials science. As with any compound intended for high-stakes applications, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), form the cornerstone of this analytical verification.

This guide provides a comprehensive overview of the expected spectroscopic data for **5-Methylpyrimidin-2-amine** ($C_5H_7N_3$, Molecular Weight: 109.13 g/mol). While a consolidated public spectral database for this specific isomer is not readily available, this document leverages foundational spectroscopic principles and comparative data from related aminopyrimidine structures to present a robust, predictive analysis. This approach is designed to empower researchers and drug development professionals to confidently identify and characterize this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, we can map the connectivity and chemical environment of each atom.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For **5-Methylpyrimidin-2-amine**, the structure's symmetry—specifically the equivalence of the protons at the 4th and 6th positions—is a key predictive feature.

Causality and Interpretation: The chemical shift of protons is dictated by their electronic environment.

- **Ring Protons (H4, H6):** The two protons on the pyrimidine ring are chemically equivalent due to the molecule's symmetry. They are adjacent to electron-withdrawing nitrogen atoms, which deshields them, shifting their signal significantly downfield. The absence of adjacent protons means this signal will appear as a sharp singlet.
- **Amine Protons (-NH₂):** These protons are attached to nitrogen and can exchange with the solvent or trace amounts of water, causing their signal to be broad. The chemical shift is highly variable and concentration-dependent. A key confirmatory experiment is the "D₂O shake," where adding a drop of deuterium oxide to the NMR tube results in the disappearance of this signal as the protons are replaced by non-signal-producing deuterium. [\[1\]](#)
- **Methyl Protons (-CH₃):** The methyl group's protons are in a typical aliphatic environment but are attached to an aromatic ring, placing their signal in the range of ~2.2 ppm. They appear as a singlet as there are no adjacent protons to cause splitting.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.25	Singlet	2H	H4, H6
~5.1 - 5.5 (broad)	Singlet	2H	-NH ₂

| ~2.20 | Singlet | 3H | -CH₃ |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Given the molecule's symmetry, we expect to see four distinct carbon signals: three for the aromatic ring and one for the methyl group.

Causality and Interpretation:

- C2 and C4/C6: Carbons directly bonded to nitrogen atoms are significantly deshielded and appear at the downfield end of the spectrum. The carbon at position 2, bonded to three nitrogen atoms (two in the ring, one in the amine group), is expected to be the most deshielded. The equivalent C4 and C6 carbons are also strongly deshielded by their adjacent ring nitrogens.
- C5: This carbon is bonded to the methyl group and is not directly attached to a nitrogen atom, making it the most shielded of the ring carbons. Studies on aminopyrimidine regioisomers have shown that substitution at different positions significantly impacts the carbon chemical shifts, providing a reliable method for structural assignment.[2][3]
- Methyl Carbon (-CH₃): This carbon appears in the typical upfield aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~163.5	C2
~158.0	C4, C6
~118.5	C5

| ~18.0 | -CH₃ |

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Methylpyrimidin-2-amine** in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient.
- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. This often requires a longer acquisition time than ¹H NMR due to the lower natural abundance of the ¹³C isotope.
- Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the chemical shift scale to the residual solvent peak.



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Caption: General Workflow for NMR Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent technique for identifying the presence of specific functional groups.

Causality and Interpretation: The IR spectrum of **5-Methylpyrimidin-2-amine** is expected to be dominated by vibrations from the primary amine ($-\text{NH}_2$) and the aromatic pyrimidine ring.

- **N-H Vibrations:** As a primary amine, the molecule will exhibit two distinct N-H stretching bands: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.^{[1][4]} Additionally, a characteristic N-H scissoring (bending) vibration appears in the double-bond region.^[4]
- **C-H Vibrations:** The spectrum will show aromatic C-H stretching vibrations above 3000 cm^{-1} and aliphatic C-H stretching from the methyl group just below 3000 cm^{-1} .
- **Ring Vibrations:** The pyrimidine ring will produce a series of characteristic C=C and C=N stretching vibrations in the $1400\text{-}1600\text{ cm}^{-1}$ region.
- **C-N Vibration:** The stretching of the bond between the aromatic ring and the amine nitrogen ($\text{Ar}-\text{NH}_2$) typically results in a strong band in the $1250\text{-}1335\text{ cm}^{-1}$ range.^[4]

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3450	Asymmetric N-H Stretch	Primary Amine
~3330	Symmetric N-H Stretch	Primary Amine
~3050	Aromatic C-H Stretch	Pyrimidine Ring
~2960	Aliphatic C-H Stretch	Methyl Group
~1640	N-H Bend (Scissoring)	Primary Amine
1400 - 1600	C=C and C=N Stretches	Pyrimidine Ring

| ~1310 | Aromatic C-N Stretch | Aryl-Amine |

Experimental Protocol: FTIR Spectroscopy (ATR)

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
- Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
- Sample Application: Place a small amount of the solid **5-Methylpyrimidin-2-amine** powder onto the ATR crystal.
- Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.
- Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Causality and Interpretation:

- Molecular Ion Peak (M^+): Using Electron Ionization (EI), we expect a strong molecular ion peak at a mass-to-charge ratio (m/z) of 109. This confirms the molecular weight of the compound. The presence of three nitrogen atoms adheres to the Nitrogen Rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.^[1]
- Fragmentation Pathway: The fragmentation of aminopyrimidines is complex but often involves the stable pyrimidine ring undergoing characteristic losses. A primary fragmentation event is the elimination of hydrogen cyanide (HCN, 27 Da) from the ring, a common pathway for nitrogen-containing heterocycles.^{[5][6]} Subsequent fragmentation could involve the loss of other small neutral molecules or radicals.

Table 4: Predicted Mass Spectrometry Data (EI)

m/z	Proposed Identity	Notes
109	$[M]^+$	Molecular Ion
108	$[M-H]^+$	Loss of a hydrogen radical

| 82 | $[M - HCN]^+$ | Loss of hydrogen cyanide from the ring |

Experimental Protocol: Mass Spectrometry (LC-MS)

This protocol describes a general approach for analyzing the compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI), which is common in drug development labs.

- Sample Preparation: Prepare a dilute solution of **5-Methylpyrimidin-2-amine** (~10 μ g/mL) in a suitable solvent system, such as a mixture of methanol and water.

- LC Separation: Inject the sample into an HPLC system equipped with a C18 column. Use a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) to separate the analyte from any impurities.
- Ionization: The eluent from the LC is directed into the ESI source of the mass spectrometer. In positive ion mode, the formic acid in the mobile phase will facilitate the protonation of the analyte to form the $[M+H]^+$ ion (expected at m/z 110).
- Mass Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio. A full scan (MS1) will detect the protonated molecular ion.
- Tandem MS (MS/MS): To confirm the structure, the $[M+H]^+$ ion (m/z 110) can be isolated and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum (MS2).



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Caption: General Workflow for LC-MS/MS Analysis.

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